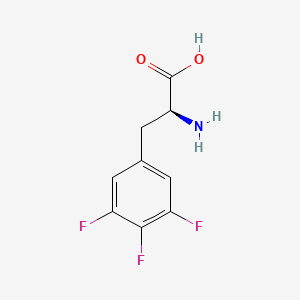

3,4,5-Trifluoro-l-phenylalanine

Vue d'ensemble

Description

3,4,5-Trifluoro-L-phenylalanine is a chemical compound with the CAS Number: 646066-73-1 . Its IUPAC name is (2S)-2-amino-3-(3,4,5-trifluorophenyl)propanoic acid . It has a molecular weight of 219.16 and is an off-white solid .

Molecular Structure Analysis

The InChI code for 3,4,5-Trifluoro-L-phenylalanine is 1S/C9H8F3NO2/c10-5-1-4(2-6(11)8(5)12)3-7(13)9(14)15/h1-2,7H,3,13H2,(H,14,15)/t7-/m0/s1 . This code provides a detailed description of the molecule’s structure.Physical And Chemical Properties Analysis

3,4,5-Trifluoro-L-phenylalanine is an off-white solid . It should be stored at a temperature between 0-8 degrees Celsius .Applications De Recherche Scientifique

Biosynthesis and Production of Phenylalanine

- Biosynthesis Pathway Exploration : Ding et al. (2016) developed an in vitro system for investigating phenylalanine biosynthesis in E. coli, focusing on six enzymes in the shikimate pathway. This study provides insights into metabolic pathways and enzyme functions relevant to phenylalanine production (Ding et al., 2016).

Application in Protein Research

- Modified Amino Acids in Protein Research : Qianzhu et al. (2020) discussed the genetic encoding of para-pentafluorosulfanyl phenylalanine for protein research. This unnatural amino acid was used to increase protein interactions due to its unique physicochemical properties (Qianzhu et al., 2020).

Analytical and Diagnostic Applications

- Electrochemical Sensor Development : Ermiş et al. (2017) developed an electrochemical sensor for the detection of l-phenylalanine, showcasing its application in analytical chemistry (Ermiş et al., 2017).

- Fluorescent Sensors for Phenylalanine : Zhang et al. (2022) synthesized a chiral fluorescent sensor based on H8-BINOL for the high enantioselective recognition of d- and l-phenylalanine (Zhang et al., 2022).

Phenylalanine in Genetic Disorders

- Phenylketonuria Treatment : MacDonald and D'Cunha (2007) discussed the role of phenylalanine ammonia lyase in treating phenylketonuria, a genetic condition where the body cannot break down phenylalanine (MacDonald & D'Cunha, 2007).

Phenylalanine Derivatives in Medicinal Chemistry

- Synthesis of Optically Pure Amino Acids : Obrecht et al. (1995) described the use of L-phenylalanine cyclohexylamide as a chiral auxiliary in synthesizing a series of optically pure α,α-disubstituted amino acids, illustrating its application in medicinal chemistry (Obrecht et al., 1995).

Safety and Hazards

In case of inhalation, the victim should be moved into fresh air. If breathing is difficult, oxygen should be given. If not breathing, artificial respiration should be given and a doctor should be consulted immediately . Following skin contact, contaminated clothing should be removed immediately. The skin should be washed off with soap and plenty of water . Following eye contact, the eyes should be rinsed with pure water for at least 15 minutes . Following ingestion, the mouth should be rinsed with water. Vomiting should not be induced .

Mécanisme D'action

Target of Action

This compound is a derivative of the amino acid phenylalanine, and it’s likely that it interacts with proteins or enzymes that normally interact with phenylalanine .

Mode of Action

As a derivative of phenylalanine, it may interact with the same targets as phenylalanine but in a different manner due to the presence of the trifluoro group .

Biochemical Pathways

Given its structural similarity to phenylalanine, it might be involved in the same biochemical pathways, such as protein synthesis and the production of neurotransmitters .

Pharmacokinetics

As a derivative of phenylalanine, it might share similar pharmacokinetic properties .

Result of Action

It’s possible that the compound could have effects on protein structure and function due to its structural similarity to phenylalanine .

Action Environment

Factors such as temperature, pH, and the presence of other molecules could potentially affect its action .

Propriétés

IUPAC Name |

(2S)-2-amino-3-(3,4,5-trifluorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO2/c10-5-1-4(2-6(11)8(5)12)3-7(13)9(14)15/h1-2,7H,3,13H2,(H,14,15)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFKCVRLOYOHGFK-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)F)F)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C(=C1F)F)F)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90426553 | |

| Record name | L-(3,4,5-Trifluorophenyl)-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4,5-Trifluoro-l-phenylalanine | |

CAS RN |

646066-73-1 | |

| Record name | L-(3,4,5-Trifluorophenyl)-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Sodium 2,2'-([1,1'-biphenyl]-4,4'-diylbis(ethene-2,1-diyl))dibenzenesulfonate](/img/structure/B1353241.png)

![3-(3,4-dichlorophenyl)-2-[2-(4-methoxyphenyl)hydrazono]-3-oxopropanal O-methyloxime](/img/structure/B1353267.png)